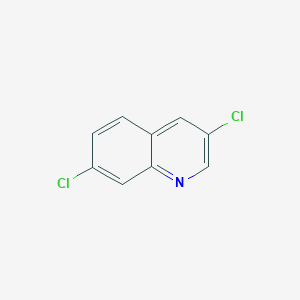

3,7-Dichloroquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNJMNYSNPHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593376 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152210-25-8 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152210-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 3,7-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3,7 Dichloroquinoline and Its Derivatives

Direct Synthesis Routes to 3,7-Dichloroquinoline

The direct synthesis of this compound can be approached through various methods, including classical halogenation of quinoline (B57606) precursors and more recently developed advanced methodologies that offer improved efficiency and selectivity.

Established Chlorination and Halogenation Techniques from Precursors

Traditional methods for synthesizing dichloroquinolines often rely on the chlorination of quinoline or its pre-functionalized derivatives, such as hydroxyquinolines (quinolinols). A common and powerful reagent for converting a hydroxyl group on the quinoline ring to a chlorine atom is phosphorus oxychloride (POCl₃). google.comchemicalbook.comorgsyn.org

A general process involves several key phases:

Condensation: An appropriately substituted aniline, such as m-chloroaniline, is condensed with a compound like β-propiolactone or an acrylic acid derivative to form a 3-(chloroanilino)-propionic acid. google.com

Cyclization: This intermediate is then cyclized using a strong acid, typically polyphosphoric acid, to generate a chloro-4-oxo-1,2,3,4-tetrahydroquinoline. google.com

Chlorination and Aromatization: The resulting tetrahydroquinolinone is treated with a chlorinating agent like phosphorus oxychloride. This step simultaneously introduces a chlorine atom at the 4-position and aromatizes the heterocyclic ring to yield a dichloroquinoline. google.com

While this illustrates a general pathway for creating dichloroquinolines, achieving the specific 3,7-dichloro substitution pattern requires carefully chosen starting materials and reaction conditions to direct the chlorination to the desired positions.

Development of Advanced Preparative Methodologies

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and milder reaction conditions. For chlorinated quinolines, advanced strategies include leveraging cycloaddition reactions.

The aza-Diels-Alder reaction , also known as the Povarov reaction, provides a powerful route to construct the quinoline core. rsc.org This reaction involves the [4+2]-cycloaddition between an electron-deficient diene (an aryl imine) and an electron-rich dienophile (an alkyne or alkene). rsc.org The resulting dihydroquinoline intermediate is then oxidized to form the aromatic quinoline ring. This methodology has been successfully applied to create a variety of chlorinated quinolines and benzoquinolines in two steps from commercially available reagents under mild conditions. rsc.orgresearchgate.net

Another modern approach involves the use of ultrasound irradiation to accelerate reactions, often leading to higher yields and shorter reaction times, which aligns with the principles of green chemistry. tandfonline.comsemanticscholar.org For instance, nucleophilic substitution reactions on dichloroquinoline precursors can be efficiently carried out in an ultrasonic bath. tandfonline.comsemanticscholar.org

Synthetic Pathways to this compound-Substituted Derivatives

The synthesis of derivatives, particularly those with carboxylic acid functional groups, is of significant interest due to their biological activity.

Esterification and Amidation Reactions for Derivative Modification

Esterification and amidation are fundamental reactions for modifying the this compound core, typically by functionalizing a carboxylic acid or amine group introduced onto the quinoline ring. These reactions are essential for creating libraries of compounds with varied physicochemical properties.

Standard peptide coupling reagents are often employed for these transformations. For example, the coupling of substituted benzoic acids to a (7-chloroquinolin-4-yl)sulfanyl alcohol intermediate has been successfully achieved using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of DMAP in dichloromethane (CH₂Cl₂), affording the desired ester derivatives in good to excellent yields (60%–99%). semanticscholar.org

Amidation reactions can be performed to introduce amide functionalities. A three-step synthesis starting from 4,7-dichloroquinoline (B193633) involves an oxidation to the N-oxide, followed by a C2-amidation using benzonitrile and sulfuric acid, and finally a nucleophilic substitution at the C4 position. mdpi.com This highlights how amidation can be a key step in a multi-step functionalization strategy. General methods for amidation often involve the activation of a carboxylic acid using reagents like HATU or HBTU, although milder conditions are sometimes necessary to prevent degradation of the quinoline core. researchgate.netrsc.org

Derivatization via Nucleophilic Substitution Reactions for Diverse Analogues

The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The chlorine at the 4-position of the quinoline ring is generally more reactive than the one at the 7-position, a principle that is widely exploited in the synthesis of 4,7-dichloroquinoline derivatives. nih.gov

This reactivity allows for the selective introduction of various nucleophiles:

Nitrogen Nucleophiles : Amines are common nucleophiles. For example, 4,7-dichloroquinoline reacts with o-phenylenediamine or 3-amino-1,2,4-triazole in ethanol to yield N-substituted derivatives. tandfonline.comsemanticscholar.org The reaction of 4,7-dichloroquinoline with morpholine in the presence of potassium carbonate in DMF at 120 °C leads to the regioselective displacement of the C4-chlorine. mdpi.com

Sulfur Nucleophiles : Thiols and related compounds can also displace the chlorine atoms. 4,7-dichloroquinoline has been reacted with thiosemicarbazide to prepare 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide. tandfonline.com

Other Nucleophiles : Hydrazine can be used to introduce a hydrazinyl group, which can serve as a handle for further derivatization. mdpi.com

These SNAr reactions are foundational for creating diverse analogues by varying the nucleophile, enabling the exploration of structure-activity relationships.

Construction of Hybrid Molecules with Other Bioactive Moieties (e.g., Pyrazole, Triazole)

Molecular hybridization involves covalently linking the this compound scaffold to other known bioactive heterocyclic moieties, such as pyrazole or triazole, to create new chemical entities with potentially synergistic or novel biological activities.

A prominent method for constructing such hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. This strategy is used to link a quinoline unit to a triazole ring. future-science.com The synthesis typically involves preparing an azide-functionalized chloroquinoline and an alkyne-functionalized partner (or vice versa) and then coupling them. For example, 4-azido-7-chloroquinoline can be reacted with various terminal alkynes in the presence of a copper catalyst (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate) to form the desired 1,2,3-triazole-linked hybrid molecules. future-science.comresearchgate.net

Similarly, pyrazole-triazole hybrids have been synthesized, and these synthetic routes can be adapted to incorporate a dichloroquinoline moiety. nih.govarkat-usa.org These multi-step syntheses allow for the creation of complex molecules where the quinoline, triazole, and potentially a third bioactive component are precisely positioned. nih.gov

Table 2: Examples of Hybrid Molecule Synthesis

| Hybrid Type | Key Reaction | Quinoline Precursor | Partner Moiety Precursor | Catalyst/Reagents | Reference |

|---|---|---|---|---|---|

| Quinoline-Triazole | CuAAC Click Chemistry | 7-chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-Azidosulfonamides | CuSO₄·5H₂O, Sodium Ascorbate | future-science.com |

| Quinoline-Triazole | CuAAC Click Chemistry | 4-Azido-7-chloroquinoline | Terminal Alkynes | Cu(I) | researchgate.net |

Selective Oxidation Reactions for Novel Functionalization

Selective oxidation provides a powerful route for introducing new functional groups onto the this compound core, particularly for converting alkyl substituents into more versatile groups like carboxylic acids.

A notable example is the highly selective oxidation of a 3,7-dichloro-8-dichloromethyl quinoline derivative to form this compound-8-carboxylic acid (the herbicide Quinclorac). Research has identified a CoPc-Mn-Br catalytic system as being effective for this transformation. researchgate.net This process demonstrates that specific positions on the quinoline ring can be targeted for oxidation, enabling the installation of functional groups that can then be used for further modifications, such as amidation or esterification. The development of such selective catalytic systems is key to achieving high efficiency and avoiding unwanted side reactions on the sensitive heterocyclic ring. researchgate.net

Modern Techniques for Enhanced Synthetic Efficiency

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, modern techniques like microwave irradiation are increasingly being adopted.

Application of Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. researchgate.netnih.gov This non-classical heating method utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. chimia.ch

The key advantages of using microwave irradiation in the synthesis of this compound derivatives include:

Dramatically Reduced Reaction Times : Reactions that might take several hours or days using conventional heating can often be completed in minutes. chimia.ch For example, the synthesis of certain 7-chloroquinoline (B30040) derivatives using ultrasound irradiation (a similar energy-based technique) was completed in just 30-40 minutes at 90°C. tandfonline.comsemanticscholar.org

Improved Yields and Purity : The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. researchgate.net

Energy Efficiency : MAOS is generally more energy-efficient than conventional heating methods.

Microwave irradiation has been successfully applied to various reactions in quinoline chemistry, including multi-component reactions for building the quinoline scaffold and for subsequent functionalization steps. researchgate.netjmpas.com This technique is particularly valuable for high-throughput synthesis and for optimizing reaction conditions quickly.

Utilization of Ultrasound-Assisted Synthetic Approaches

Ultrasound-assisted synthesis has emerged as a significant tool in organic chemistry, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions compared to conventional methods. semanticscholar.orgksu.edu.sa This technology, known as sonochemistry, utilizes the chemical effects of acoustic cavitation to promote reactions. ksu.edu.sa In the context of quinoline chemistry, sonochemical methods have been successfully employed for the synthesis of various derivatives.

Research into the synthesis of 7-chloroquinoline derivatives has demonstrated the efficacy of ultrasound irradiation. For instance, the reaction of 4,7-dichloroquinoline with appropriate amines in ethanol can be efficiently carried out in an ultrasonic bath. This method facilitates nucleophilic substitution at the C4 position, leading to the formation of N-substituted 7-chloroquinolines. The reactions proceed rapidly, often within 30 minutes at ambient or slightly elevated temperatures, showcasing a significant acceleration compared to traditional heating methods. semanticscholar.org

Similarly, ultrasound has been applied to Wittig reactions for the synthesis of 3-substituted-4-chloroquinolines. semanticscholar.orgresearchgate.net This approach allows for the creation of complex quinoline structures with extended π-conjugated systems under mild conditions and with high yields. semanticscholar.orgresearchgate.net While direct synthesis of this compound using ultrasound is not extensively detailed in the available literature, the successful application of sonochemistry for the synthesis of structurally related chloroquinolines underscores its potential as a powerful and environmentally friendly methodology for preparing a library of halogenated quinoline compounds. semanticscholar.orgnih.gov The use of water as a solvent in some ultrasound-assisted syntheses further enhances the green credentials of this approach. nih.govorientjchem.org

Mechanistic Studies of Degradation Pathways and Chemical Reactivity

Photodegradation Processes and Identification of Decarboxylation Products (e.g., this compound from Quinclorac)

The environmental fate of quinoline-based compounds is of significant interest, particularly for those used in agriculture. Quinclorac (B55369) (this compound-8-carboxylic acid), a widely used herbicide, undergoes photodegradation, leading to the formation of various transformation products, including this compound. nih.govfao.org The primary mechanism for the formation of this compound from Quinclorac is photodecarboxylation, where the carboxylic acid group at the C8 position is removed under the influence of light.

Studies investigating the direct photolysis of Quinclorac in aqueous solutions have shown that its degradation is influenced by the irradiation intensity and the composition of the water. In ultrapure water, the concentration of Quinclorac declined significantly after 10 hours of photolysis. nih.gov However, in paddy field water, the degradation was much slower, suggesting that components within the natural water matrix can inhibit the photolytic process. nih.gov

The use of photocatalysts like titanium dioxide (TiO₂) can dramatically accelerate the degradation of Quinclorac. nih.gov In TiO₂ photocatalysis, Quinclorac in ultrapure water can be completely dissipated in as little as 40 minutes. nih.gov The degradation process involves several key steps, including oxidative dechlorination and hydroxylation of the pyridine (B92270) ring. nih.gov The identification of this compound as a transformation product confirms that decarboxylation is a key pathway in the environmental breakdown of Quinclorac.

Table 1: Photodegradation of Quinclorac under Different Conditions

| Condition | Water Type | Irradiation | Time | Degradation |

|---|---|---|---|---|

| Direct Photolysis | Ultrapure Water | 250 W m⁻² | 10 h | 26% |

| Direct Photolysis | Ultrapure Water | 700 W m⁻² | 10 h | 54% |

| Direct Photolysis | Paddy Field Water | 250 & 700 W m⁻² | 10 h | Minimal |

| TiO₂ Photocatalysis | Ultrapure Water | - | 40 min | 100% |

Data sourced from studies on Quinclorac degradation. nih.gov

Investigations into Oxidative and Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The reactivity of the this compound ring is governed by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom. These substituents deactivate the ring towards electrophilic aromatic substitution while making it more susceptible to nucleophilic aromatic substitution (SNAr).

While specific studies on electrophilic aromatic substitution of this compound are limited, the general reactivity patterns of quinoline suggest that electrophilic attack would likely occur on the benzene (B151609) ring, as the pyridine ring is deactivated by the nitrogen atom. However, the presence of two deactivating chlorine groups would make such reactions challenging.

Conversely, the electron-deficient nature of the quinoline ring, particularly at positions C2 and C4, makes it a target for nucleophilic attack. This is exemplified in the synthesis of derivatives from the related compound, 4,7-dichloroquinoline. The chlorine atom at the C4 position is readily displaced by nucleophiles like morpholine in an SNAr reaction, a process often facilitated by heat. mdpi.comresearchgate.net

Oxidative reactions on the quinoline nucleus can lead to the formation of functionalized derivatives. For instance, oxidative coupling reactions involving other substituted quinolines have been reported. The reaction of 2-methylquinolines with quinoxalines, mediated by tert-butyl hydroperoxide (TBHP), results in the formation of quinolin-2-yl(quinoxalin-2-yl)methanone derivatives. semanticscholar.org This type of reaction proceeds via a homolytic aromatic substitution mechanism involving acyl radicals. semanticscholar.org Such studies provide insight into the potential for functionalizing the this compound scaffold through oxidative pathways, although specific applications to this isomer require further investigation.

Analysis of Hydrolytic Transformations of this compound Derivatives

The hydrolytic stability of this compound and its derivatives is a crucial factor in determining their environmental persistence and chemical behavior in aqueous media. A key derivative, Quinclorac (this compound-8-carboxylic acid), has been studied for its stability against hydrolysis.

Investigations into the hydrolysis of Quinclorac were conducted in aqueous solutions at various pH levels (4, 5, 7, and 9) at 25°C. The results from these studies indicate that Quinclorac is stable to hydrolysis under these conditions. fao.org This stability suggests that the chlorine and carboxylic acid functional groups attached to the quinoline core are not readily displaced or transformed by water at environmentally relevant pH values. This inherent resistance to hydrolysis contributes to the persistence of compounds like Quinclorac in aquatic environments. nih.gov While this data pertains specifically to the 8-carboxylic acid derivative, it provides valuable insight into the general stability of the this compound nucleus under hydrolytic conditions.

Biological and Pharmacological Applications of 3,7 Dichloroquinoline and Its Derivatives

Herbicidal Activity (Focus on 3,7-Dichloroquinoline-8-carboxylic acid, Quinclorac)

This compound-8-carboxylic acid, commonly known as quinclorac (B55369), is a selective herbicide used to control a variety of weeds. nih.gov It is particularly effective in rice cultivation and turfgrass management. pomais.compomais.com Quinclorac exhibits systemic action, meaning it can be absorbed by the roots and leaves of plants and then transported throughout the plant to its growing points. scielo.brsolutionsstores.com

Efficacy Against Target Weed Species (e.g., Echinochloa phyllopogon, Barnyard Grass)

Quinclorac is recognized for its efficacy against several economically important weed species, especially problematic grasses. It was initially introduced for the control of Echinochloa spp. in rice. scielo.br Its spectrum of activity includes, but is not limited to, barnyard grass (Echinochloa crus-galli), large and smooth crabgrass (Digitaria spp.), foxtail species (Setaria spp.), and broadleaf signalgrass. cambridge.orgageruopesticide.comgreenthumbyardcare.com Research has also documented its effectiveness against the noxious grass weed Echinochloa phyllopogon, a significant issue in California rice fields. nih.gov

The visual symptoms of quinclorac on susceptible grasses typically begin with the inhibition of growth, followed by chlorosis (yellowing) of new leaves, and eventual necrosis (tissue death) of the entire plant. scielo.brcambridge.org In contrast, sensitive broadleaf weeds often display symptoms characteristic of auxin-type herbicides, such as epinasty (twisting and curling of stems and leaves). scielo.br

Table 1: Weed Species Controlled by Quinclorac

| Common Name | Scientific Name |

|---|---|

| Barnyard Grass | Echinochloa crus-galli |

| Late Watergrass | Echinochloa phyllopogon |

| Large Crabgrass | Digitaria sanguinalis |

| Smooth Crabgrass | Digitaria ischaemum |

| Giant Foxtail | Setaria faberi |

| Green Foxtail | Setaria viridis |

| Yellow Foxtail | Setaria pumila |

| Broadleaf Signalgrass | Brachiaria platyphylla |

| Kikuyugrass | Pennisetum clandestinum |

| Torpedograss | Panicum repens |

| Black Medic | Medicago lupulina |

| Clover (Red, White) | Trifolium spp. |

| Dandelion | Taraxacum officinale |

| Wild Violet | Viola spp. |

This table is not exhaustive but lists some of the key weed species susceptible to quinclorac based on available research. ageruopesticide.comgreenthumbyardcare.comsolutionsstores.com

Mechanistic Investigations of Herbicidal Action

The herbicidal mode of action of quinclorac is multifaceted and depends on the plant species. awsjournal.org Several interconnected biochemical processes contribute to its phytotoxicity.

Quinclorac is classified as a synthetic auxin herbicide. pomais.comsolutionsstores.com In susceptible broadleaf plants, it mimics the effects of natural auxins, which are plant hormones that regulate growth and development. solutionsstores.com This mimicry leads to an overdose effect, disrupting normal hormonal balance and causing uncontrolled growth, which ultimately leads to plant death. pomais.comcambridge.org

A key aspect of its auxin-like activity is the modulation of other phytohormone pathways. cambridge.org Quinclorac stimulates the biosynthesis of ethylene (B1197577), another important plant hormone, by inducing the activity of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. cambridge.orgcambridge.org This increase in ethylene production is a critical component of the herbicidal response in many sensitive species. cambridge.orgnih.gov In susceptible dicots, the elevated ethylene levels can trigger an accumulation of abscisic acid (ABA), which contributes to growth inhibition and senescence. cambridge.org

In sensitive grass species, a primary mode of action for quinclorac is the inhibition of cell wall biosynthesis. unl.edu The plant cell wall is a rigid structure essential for providing support and protection to the cell. lsuagcenter.com Research has shown that quinclorac inhibits the incorporation of glucose into cellulose (B213188) and hemicellulose, which are major components of the cell wall. scielo.brnih.gov

Specifically, studies on maize roots demonstrated that quinclorac strongly inhibited the synthesis of cellulose and a hemicellulose fraction believed to be glucuronoarabinoxylan. nih.gov This disruption of cell wall formation prevents the proper development of new cells, leading to a cessation of plant growth. lsuagcenter.com Concurrently with the inhibition of cell wall synthesis, there is an observed accumulation of soluble sugars like glucose and fructose (B13574) within the plant cells. nih.gov

Another mechanism contributing to quinclorac's phytotoxicity is the induction of oxidative stress. awsjournal.org This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules. nih.gov

The quinclorac-induced stimulation of ethylene biosynthesis has a critical and toxic consequence in sensitive grasses. cambridge.org A co-product of the conversion of ACC to ethylene is hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. nih.govnih.gov In susceptible grasses like barnyardgrass, quinclorac treatment leads to a significant accumulation of cyanide to phytotoxic levels. cambridge.org This accumulation of cyanide is a primary cause of the chlorosis, necrosis, and eventual death observed in these species. cambridge.orgnih.gov

The plant's ability to detoxify cyanide is a key factor in its tolerance or susceptibility to quinclorac. cambridge.org The primary enzyme responsible for cyanide detoxification is β-cyanoalanine synthase (β-CAS). nih.govcambridge.org This enzyme converts cyanide and the amino acid cysteine into less toxic compounds. cambridge.org Research has shown that quinclorac-resistant biotypes of weeds like Echinochloa phyllopogon may exhibit enhanced β-CAS activity, allowing them to more effectively detoxify the cyanide produced and thus survive the herbicide application. nih.gov Conversely, susceptible plants are unable to cope with the rapid increase in cyanide, leading to their demise. cambridge.org

Table 2: Summary of Quinclorac's Herbicidal Mechanisms

| Mechanism | Effect on Susceptible Plants | Key Molecules/Pathways Involved |

|---|---|---|

| Auxin-Like Activity | Uncontrolled growth, epinasty, hormonal imbalance. cambridge.org | Synthetic auxin, Phytohormone pathways. pomais.comcambridge.org |

| Phytohormone Modulation | Increased ethylene and abscisic acid levels, leading to senescence. cambridge.org | ACC synthase, Ethylene, Abscisic acid. cambridge.orgcambridge.org |

| Inhibition of Cell Wall Biosynthesis | Cessation of growth due to inability to form new cell walls. unl.edunih.gov | Cellulose, Hemicellulose, Glucose incorporation. scielo.brnih.gov |

| Induction of Oxidative Stress | Cell membrane damage, lipid peroxidation, and cell death. nih.gov | Reactive Oxygen Species (ROS), Superoxide anions. nih.gov |

| Cyanide Accumulation | Inhibition of cellular respiration, leading to chlorosis and necrosis. cambridge.org | Hydrogen Cyanide (HCN), Ethylene biosynthesis pathway. nih.govnih.gov |

| Cyanide Detoxification | Inability to neutralize toxic cyanide levels. cambridge.org | β-cyanoalanine synthase (β-CAS). nih.govcambridge.org |

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

While a significant amount of research has been dedicated to the herbicidal applications of quinoline (B57606) derivatives, it is crucial to clarify the specific mode of action of this compound. Contrary to some classes of quinoline-based herbicides, this compound, primarily in the form of its carboxylic acid derivative quinclorac, is not recognized as an inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The primary herbicidal mechanism of quinclorac is attributed to its activity as a synthetic auxin. This mode of action disrupts various growth processes in susceptible plants, leading to uncontrolled growth and eventual death. It is important to distinguish this from HPPD-inhibiting herbicides, which interfere with the biosynthesis of plastoquinone (B1678516) and tocopherols, ultimately causing bleaching and growth cessation in weeds.

Elucidation of Herbicide Resistance Mechanisms in Weeds

The extensive use of quinclorac has led to the evolution of resistance in several weed species, prompting in-depth research to understand the underlying mechanisms. These investigations have revealed both target-site and non-target-site resistance strategies employed by weeds to survive herbicide application.

Research into quinclorac resistance has indicated that target-site insensitivity, a common mechanism for many herbicides, may not be the primary driver of resistance. Instead, altered physiological responses in resistant weeds play a more significant role. Studies on resistant biotypes of Echinochloa phyllopogon have shown an insensitivity in the response pathway that typically induces ethylene production upon quinclorac application semanticscholar.org. In susceptible plants, quinclorac triggers a surge in ethylene biosynthesis, leading to the accumulation of toxic levels of cyanide, a byproduct of this pathway. Resistant plants, however, exhibit a markedly reduced ethylene production in response to the herbicide, thus avoiding the subsequent phytotoxicity semanticscholar.orgnih.govresearchgate.net. This altered signaling or response cascade at the level of auxin perception or downstream signaling components is a key factor in their survival.

Non-target-site resistance (NTSR) mechanisms, particularly enhanced herbicide metabolism, are well-documented in quinclorac-resistant weeds. These mechanisms involve enzymatic detoxification of the herbicide before it can reach its target site.

Cytochrome P450 Monooxygenases (CYP450s): Several studies have implicated cytochrome P450 enzymes in the detoxification of quinclorac. Pre-treatment of resistant smooth crabgrass (Digitaria ischaemum) with a P450 inhibitor, malathion, led to increased concentrations of quinclorac in the plants, suggesting that P450s are involved in its metabolism future-science.com. In multiple-herbicide resistant Echinochloa phyllopogon, two specific cytochrome P450 genes, CYP81A12 and CYP81A21, have been associated with resistance to other herbicides and are thought to contribute to a broader metabolic resistance that may include quinclorac researchgate.netijisrt.com.

β-Cyanoalanine Synthase (β-CAS) Activity: As ethylene production is a key component of quinclorac's mode of action, the detoxification of the resulting cyanide is a potential resistance mechanism. Enhanced activity of β-cyanoalanine synthase (β-CAS), an enzyme that detoxifies cyanide, has been observed in some quinclorac-resistant weed biotypes semanticscholar.orgnih.gov. However, the direct role of β-CAS in conferring resistance is debated. Some studies have found that while β-CAS activity is enhanced in resistant lines, it does not always co-segregate with resistance, suggesting it may be a secondary or contributing factor rather than the primary mechanism nih.govresearchgate.net. Research on Echinochloa phyllopogon concluded that reduced ethylene synthesis was more closely associated with resistance than enhanced cyanide detoxification by β-CAS nih.govresearchgate.net.

Below is a table summarizing the key enzymes involved in non-target-site resistance to quinclorac:

| Enzyme Family | Specific Enzymes (if identified) | Role in Resistance | Weed Species Implicated |

| Cytochrome P450 | CYP81A12, CYP81A21 | Detoxification of quinclorac | Digitaria ischaemum, Echinochloa phyllopogon |

| β-Cyanoalanine Synthase | - | Detoxification of cyanide (a byproduct of quinclorac-induced ethylene synthesis) | Echinochloa crus-galli var. mitis, Echinochloa phyllopogon |

The molecular underpinnings of quinclorac resistance are complex and involve changes in gene expression and herbicide translocation.

Gene Expression: Transcriptomic studies of resistant Echinochloa colona have revealed the upregulation of genes associated with stress tolerance and xenobiotic detoxification pathways semanticscholar.org. In resistant Echinochloa crus-galli, a notable difference in the induction of the 1-aminocyclopropane-1-carboxylic acid oxidase (ACO1) gene was observed compared to susceptible plants, further supporting the role of the ethylene biosynthesis pathway in the mode of action and resistance nih.gov.

Translocation Dynamics: Altered translocation of quinclorac can also contribute to resistance. A study on resistant Echinochloa crus-galli var. zelayensis found that a higher amount of the herbicide was translocated from the shoots to the roots compared to susceptible plants. This differential translocation was correlated with a higher expression of aquaporins (specifically plasma membrane intrinsic proteins or PIPs), which may facilitate the movement of quinclorac away from its primary site of action in the shoot meristems mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies for Optimizing Herbicidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. These studies are instrumental in the rational design and optimization of herbicides.

For quinclorac and its derivatives, QSAR analyses have been conducted to identify the key molecular features that influence their herbicidal efficacy. One study synthesized twelve derivatives of this compound-8-carboxylic acid and established a QSAR equation using the Hansch method. This analysis revealed that the biological activity was linearly correlated with parameters such as molecular length (L), molar refractivity (MR), and steric parameters (B1, B2, and B4). The study concluded that an allyl ester derivative of quinclorac exhibited higher activity and was a more promising candidate for a mild herbicide researchgate.netresearchgate.net. Such studies provide a predictive framework for designing novel quinoline-based herbicides with improved efficacy and selectivity.

Antimicrobial and Antiparasitic Potential

Beyond their well-established herbicidal properties, this compound and its derivatives have demonstrated promising antimicrobial and antiparasitic activities, highlighting their potential for development as therapeutic agents.

Antimicrobial Activity: The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery nih.gov. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, 5,7-dichloro-8-hydroxy-quinoline derivatives have shown activity against a range of bacteria, including Escherichia coli, Proteus species, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus species, and Streptococcus pyogenes nih.gov. More recent studies on novel 7-chloroquinoline (B30040) analogs, including 2,7-dichloroquinoline (B1602032) derivatives, have reported moderate to good activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa semanticscholar.orgresearchgate.netproquest.com.

Antiparasitic Potential: The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine (B1663885), and thus, derivatives of this compound have been investigated for their antiparasitic, particularly antimalarial, activity. A study on a 4,7-dichloroquinoline (B193633) derivative showed significant in vitro antiplasmodial efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This derivative also exhibited larvicidal and pupicidal properties against mosquito vectors of malaria and dengue nih.gov. Furthermore, various 4-amino- and 4-alkoxy-7-chloroquinolines have been synthesized and shown to possess submicromolar antimalarial activity against both sensitive and resistant strains of P. falciparum nih.gov. These findings underscore the potential of the this compound scaffold as a starting point for the development of new antiparasitic drugs.

The following table presents a summary of the antimicrobial and antiparasitic activities of some this compound derivatives:

| Derivative Class | Activity | Target Organisms |

| 5,7-Dichloro-8-hydroxy-quinolines | Antibacterial, Antifungal | E. coli, Proteus spp., P. aeruginosa, S. typhi, Staphylococcus spp., S. pyogenes |

| 2,7-Dichloroquinoline analogs | Antibacterial | S. aureus, E. coli, P. aeruginosa |

| 4,7-Dichloroquinoline derivative | Antiplasmodial, Larvicidal, Pupicidal | Plasmodium falciparum, Anopheles stephensi, Aedes aegypti |

| 4-Amino- and 4-Alkoxy-7-chloroquinolines | Antimalarial | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) |

General Antimicrobial and Antifungal Investigations

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Derivatives of quinoline have been extensively investigated for their broad-spectrum antimicrobial and antifungal properties. While research specifically isolating the antimicrobial and antifungal activities of this compound is not extensively detailed in publicly available literature, the broader family of quinoline derivatives, including various dichloro-substituted isomers, has demonstrated significant potential in combating a range of microbial and fungal pathogens.

The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. For instance, some quinoline compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This mechanism is the cornerstone of the fluoroquinolone class of antibiotics. Other proposed mechanisms include the disruption of bacterial cell membranes and the inhibition of key metabolic pathways. Studies on various substituted quinolines have demonstrated activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For example, certain novel quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

In the realm of antifungal research, quinoline derivatives have also emerged as promising candidates. Their mechanisms of action against fungal pathogens are varied and can include the disruption of the fungal cell wall, interference with ergosterol (B1671047) biosynthesis (a key component of the fungal cell membrane), and inhibition of essential enzymes. Research has shown that certain quinoline derivatives exhibit potent activity against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus flavus. The structural versatility of the quinoline nucleus allows for modifications that can enhance antifungal potency and selectivity. For example, the introduction of specific substituents at various positions on the quinoline ring has been shown to modulate the antifungal spectrum and efficacy of these compounds. The exploration of quinoline derivatives continues to be an active area of research in the quest for new and effective antimicrobial and antifungal agents to address the growing challenge of drug resistance.

Antimalarial Activity of Dichloroquinoline Compounds (including related isomers like 4,7-dichloroquinoline, as representative of the broader quinoline class)

The quinoline core is central to the history and development of antimalarial drugs, with quinine, isolated from the bark of the Cinchona tree, being one of the earliest and most well-known examples. Synthetic quinoline derivatives, particularly dichloro-substituted compounds like 4,7-dichloroquinoline, have been pivotal in the fight against malaria. 4,7-dichloroquinoline is the foundational structure for chloroquine, a once widely effective and affordable antimalarial drug. While the specific antimalarial properties of this compound are not as extensively documented, the vast body of research on its isomer, 4,7-dichloroquinoline, and its derivatives provides significant insights into the antimalarial potential of the dichloroquinoline class.

Efficacy against Plasmodium falciparum Strains (Sensitive and Drug-Resistant)

Dichloroquinoline derivatives, most notably those based on the 4,7-dichloroquinoline scaffold like chloroquine, have demonstrated significant efficacy against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. Against chloroquine-sensitive (CQS) strains, these compounds exhibit potent activity, rapidly clearing parasitemia. However, the emergence and global spread of chloroquine-resistant (CQR) P. falciparum have severely limited the clinical utility of chloroquine.

Despite the challenge of resistance, research into new dichloroquinoline analogues continues to yield promising results. Numerous studies have reported the synthesis of novel 4,7-dichloroquinoline derivatives that show activity against both CQS and CQR strains of P. falciparum. For example, certain modifications to the side chain of the 4-aminoquinoline (B48711) structure have resulted in compounds that are more potent than chloroquine against resistant strains. Some newly synthesized derivatives have displayed submicromolar antimalarial activity against both HB3 (CQS) and Dd2 (CQR) strains of P. falciparum. The resistance index (RI), which is the ratio of the IC50 value for the resistant strain to that of the sensitive strain, is a key parameter in these studies. A low RI indicates that the compound is effective against resistant parasites. Several novel dichloroquinoline derivatives have shown impressively low resistance indices, signifying their potential to overcome existing resistance mechanisms.

The following table summarizes the in vitro antimalarial activity of selected dichloroquinoline derivatives against chloroquine-sensitive and chloroquine-resistant P. falciparum strains.

| Compound | P. falciparum Strain (CQ-Sensitive) | IC50 (nM) | P. falciparum Strain (CQ-Resistant) | IC50 (nM) | Reference |

| 4,7-dichloroquinoline derivative | 3D7 | 6.7 | INDO | 8.5 | nih.gov |

| Chloroquine | 3D7 | 23 | INDO | 27.5 | nih.gov |

| SKM13 | 3D7 | N/A | FCR3 | 370 | semanticscholar.org |

| SKM14 | 3D7 | N/A | FCR3 | 590 | semanticscholar.org |

This table is for illustrative purposes and includes data on representative dichloroquinoline derivatives. IC50 values can vary between studies depending on the specific assay conditions.

Exploration of Mechanisms of Action (e.g., Heme Detoxification Pathway Interference, Essential Enzyme Inhibition)

The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the interference with the parasite's heme detoxification pathway within the digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests large amounts of the host's hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.

Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. This inhibition of hemozoin formation is considered a crucial aspect of the antimalarial activity of dichloroquinoline compounds.

In addition to interfering with heme detoxification, other potential mechanisms of action for quinoline derivatives have been explored. These include the inhibition of essential parasitic enzymes. For example, some studies have suggested that certain quinoline analogues may inhibit P. falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme critical for the parasite's anaerobic glycolysis. By binding to the NADH cofactor binding site, these compounds could disrupt the parasite's energy metabolism. However, the primary and most well-established mechanism for the 4-aminoquinoline class of drugs remains the disruption of heme polymerization.

Strategies for Overcoming Evolving Drug Resistance in Malaria Chemotherapy

The rise of drug-resistant P. falciparum has necessitated the development of innovative strategies to maintain the effectiveness of quinoline-based antimalarials. Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which encodes a protein on the parasite's digestive vacuole membrane. These mutations are thought to reduce the accumulation of chloroquine in the digestive vacuole.

Several approaches are being pursued to overcome this resistance:

Drug Combination Therapies: A key strategy is the use of artemisinin-based combination therapies (ACTs), which combine a potent and fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug. mayoclinic.org This approach helps to clear parasites more effectively and reduces the likelihood of resistance developing to either drug.

Development of Resistance Reversal Agents: These are compounds that, when co-administered with a drug like chloroquine, can restore its activity against resistant strains. These agents often work by inhibiting the PfCRT transporter, thereby increasing the concentration of the antimalarial drug within the parasite's digestive vacuole.

Structural Modification of Existing Drugs: As previously mentioned, medicinal chemists are actively designing and synthesizing new quinoline derivatives with modifications aimed at circumventing resistance mechanisms. This can involve altering the side chain to prevent recognition and efflux by the PfCRT transporter or introducing functionalities that confer a novel mechanism of action.

Hybrid Molecules: This approach involves covalently linking a quinoline pharmacophore to another molecule with a different antimalarial mechanism of action. The resulting hybrid compound can have a dual mode of action, making it more difficult for the parasite to develop resistance.

Structure-Activity Relationship (SAR) and Lead Optimization Studies for Antimalarial Agents

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of new antimalarial agents based on the dichloroquinoline scaffold. These studies systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its antimalarial activity.

For 4-aminoquinoline derivatives, SAR studies have revealed several key structural features that are important for their antimalarial efficacy:

The Quinoline Core: The 7-chloro substituent on the quinoline ring is generally considered essential for good antimalarial activity. Modifications at other positions on the quinoline nucleus can significantly impact potency.

The Amino Side Chain: The nature of the side chain at the 4-position of the quinoline ring is a critical determinant of activity. The length of the alkyl chain, the basicity of the terminal amino group, and the presence of bulky substituents can all influence the drug's ability to accumulate in the parasite's digestive vacuole and its efficacy against resistant strains. For instance, increasing the length of the side chain or introducing bulky groups can sometimes restore activity against CQR parasites.

Basicity: The basicity of both the quinoline nitrogen and the terminal nitrogen of the side chain is important for the accumulation of the drug in the acidic digestive vacuole of the parasite.

Lead optimization is the process of refining the structure of a promising hit compound to improve its drug-like properties, such as potency, selectivity, metabolic stability, and oral bioavailability, while minimizing toxicity. For dichloroquinoline-based antimalarials, this involves a continuous cycle of design, synthesis, and biological evaluation to identify candidates with the optimal profile for further development.

Hybridization Approaches for Enhanced Antimalarial Potency and Broad Spectrum Activity

Molecular hybridization is an innovative strategy in drug discovery that involves combining two or more pharmacophores (the active parts of a molecule) into a single hybrid molecule. rsc.org This approach aims to create new drugs with improved potency, a broader spectrum of activity, and a reduced likelihood of developing resistance. In the context of antimalarial drug development, the quinoline scaffold is a popular choice for hybridization due to its proven antimalarial efficacy.

Several types of quinoline-based hybrid compounds have been synthesized and evaluated for their antimalarial activity:

Quinoline-Triazole Hybrids: Triazoles are a class of heterocyclic compounds with known biological activities. Hybrid molecules incorporating a 7-chloroquinoline moiety and a triazole ring have been shown to exhibit significant in vitro antimalarial activity.

Quinoline-Sulfonamide Hybrids: Sulfonamides are another class of compounds with established antimicrobial properties. The combination of a 4-amino-7-chloroquinoline scaffold with various sulfonamide moieties has yielded hybrids with potent activity against P. falciparum.

Quinoline-Chalcone Hybrids: Chalcones are natural products with a range of biological activities, including antimalarial effects. Hybrid molecules that link a quinoline nucleus to a chalcone (B49325) structure have been investigated as potential dual-action antimalarials.

Quinoline-Artemisinin Hybrids: The hybridization of a quinoline derivative with artemisinin or its analogues combines the heme-targeting properties of the quinoline with the potent, fast-acting parasiticidal activity of the endoperoxide-containing artemisinin.

The rationale behind this approach is that the resulting hybrid molecule may have multiple mechanisms of action, making it more difficult for the parasite to develop resistance. rsc.org Furthermore, the linker used to connect the two pharmacophores can be strategically designed to optimize the pharmacokinetic and pharmacodynamic properties of the hybrid drug. This field of research holds significant promise for the development of the next generation of antimalarial therapies.

Antiviral Properties of Dichloroquinoline Compounds

The antiviral potential of quinoline derivatives has been an area of active research, with several compounds demonstrating inhibitory effects against a range of viruses. The broader class of dichloroquinolines, including isomers such as 4,7-dichloroquinoline, serves as a representative example of the antiviral capabilities inherent in this chemical family.

Dengue fever, caused by the dengue virus (DENV), remains a significant global health concern with no specific antiviral treatment currently available. Research into quinoline derivatives has shown promise in this area. For instance, the related compound 4,7-dichloroquinoline has demonstrated significant activity against the DENV-2 serotype. In vitro studies have shown that this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, at nanomolar concentrations and also exhibits notable activity against DENV-2.

Further investigations into novel quinoline derivatives have identified compounds with potent antiviral activity against DENV-2 in the low micromolar range. These compounds appear to act at an early stage of the viral life cycle, reducing the intracellular production of the envelope glycoprotein (B1211001) and the subsequent yield of infectious virions. Importantly, this antiviral effect is not due to direct virucidal activity, suggesting a more specific interaction with viral or host cell machinery. The exploration of various quinoline scaffolds continues to be a promising avenue for the development of new and safer antiviral agents against the dengue virus.

The emergence of the COVID-19 pandemic spurred a global effort to identify effective antiviral agents against the SARS-CoV-2 virus. Computational methods, such as molecular docking and predictive modeling, have been instrumental in rapidly screening potential inhibitors. Dichloroquinoline derivatives, including 4,7-dichloroquinoline, have been investigated in this context.

In silico studies have explored the interaction of these compounds with key SARS-CoV-2 proteins, such as the 3CL protease (3CLpro), which is essential for viral replication. These computational approaches help to predict the binding affinity and potential inhibitory activity of the compounds. By analyzing the interactions between the dichloroquinoline scaffold and the active site of viral enzymes, researchers can identify promising candidates for further experimental validation. This predictive modeling is a crucial first step in the drug discovery pipeline, enabling the rational design of novel antiviral agents. The insights gained from these in silico investigations pave the way for the synthesis and biological evaluation of new quinoline-based compounds as potential treatments for COVID-19 and other viral infections. mdpi.com

Anticancer and Antitumoral Research Applications

Quinoline derivatives have been extensively studied for their potential as anticancer agents, with research highlighting various mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. While much of the research has focused on the broader class of quinolines, specific dichloro-substituted compounds have also demonstrated promising antitumoral properties.

One area of investigation involves the synthesis of novel quinoline derivatives and their evaluation against various cancer cell lines. For example, a series of 7-chloroquinoline hydrazones exhibited significant cytotoxic activity against a panel of 60 cancer cell lines, with some compounds showing submicromolar GI50 values across nine different tumor types. nih.gov These findings underscore the potential of the 7-chloroquinoline scaffold as a basis for the development of new anticancer drugs.

Furthermore, metal complexes of dichloroquinoline derivatives have emerged as a promising strategy to enhance anticancer activity. An iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol, a derivative of this compound, demonstrated greater cytotoxicity against a range of tumor cell lines, including Hep-G2, BEL-7404, NCI-H460, A549, and T-24, compared to the ligand alone. nih.gov The IC50 values for this complex were in the range of 5.04–14.35 μM, with the Hep-G2 cell line being the most sensitive. nih.gov Mechanistic studies suggested that this iron(III) complex acts as a telomerase inhibitor by targeting c-myc G-quadruplex DNA, leading to cell cycle arrest and DNA damage-induced apoptosis. nih.gov

The conjugation of chloroquine, a well-known quinoline derivative, with gold nanoparticles has also been explored as a cancer therapeutic strategy. These conjugates have shown anticancer activity against MCF-7 breast cancer cells, with an IC50 value of 30 ± 5 μg/mL. nih.gov The primary mode of cell death was identified as necrosis mediated by autophagy. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC50/GI50 Values |

|---|---|---|---|

| Iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol | Hep-G2, BEL-7404, NCI-H460, A549, T-24 | Higher cytotoxicity than the ligand alone; telomerase inhibition, apoptosis induction | 5.04–14.35 μM |

| Chloroquine-gold nanoparticle conjugates | MCF-7 (breast cancer) | Inhibition of cancer cell growth, necrosis mediated by autophagy | 30 ± 5 μg/mL |

| 7-Chloroquinoline hydrazones | 60 cancer cell lines (including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer) | Cytotoxic activity | Submicromolar GI50 values for some compounds |

Chelation of Metal Ions and Formation of Coordination Complexes

The ability of quinoline derivatives to act as ligands and form coordination complexes with metal ions is a key aspect of their chemical and biological properties. This chelation can significantly influence their therapeutic efficacy.

The formation of metal complexes with quinoline derivatives can lead to a significant enhancement of their biological activity. This synergistic effect is attributed to several factors, including changes in lipophilicity, which can improve cell permeability, and the ability of the metal ion to interact with biological targets.

Research into metal-containing chloroquinolines has evolved from simple synthesis and efficacy reporting to more in-depth studies of their mechanism of action and speciation in biological systems. nih.gov For instance, the anti-malarial activity of metal-chloroquine complexes often correlates with their ability to interact with haemin and inhibit the formation of β-haematin, a crucial process in the malaria parasite's detoxification of heme. nih.gov This enhanced activity is also linked to the increased lipophilicity of the metal complexes. nih.gov

Advanced Research Methodologies in 3,7 Dichloroquinoline Studies

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as a powerful tool in the investigation of 3,7-dichloroquinoline and its derivatives, enabling researchers to model and predict their properties and interactions before engaging in extensive laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern chemistry for establishing correlations between the biological activities of a series of compounds and their molecular descriptors. allsubjectjournal.com This computational method is pivotal in drug design, allowing for the prediction of a compound's activity without the need for its synthesis and testing. allsubjectjournal.com

In the context of quinoline (B57606) derivatives, QSAR models have been successfully developed to predict various biological activities. For instance, a QSAR study on a set of 15 quinoline derivatives was conducted to predict their efficacy against Mycobacterium tuberculosis. allsubjectjournal.com The resulting model demonstrated a strong correlation between the structural properties of the compounds and their anti-mycobacterial activity. allsubjectjournal.com Similarly, QSAR analyses have been applied to 7-chloroquinoline (B30040)–benzimidazole hybrids to create predictive models for their antiplasmodial activity against P. falciparum strains, identifying key structural features that influence their effectiveness. nih.gov Another study established a QSAR equation for quinclorac (B55369) (a derivative of this compound) and its analogues to optimize herbicidal activity, showing that biological activity is linearly correlated with specific structural parameters. researchgate.net

These models are typically built using statistical methods like Partial Least Squares (PLS) to relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed biological activity. allsubjectjournal.comijisrt.com The predictive power of these models is rigorously validated to ensure their reliability for guiding the design of new, more potent derivatives. ijisrt.com

| Compound Series | Target Activity | Key Findings & Model Statistics | Reference |

|---|---|---|---|

| 3,7-disubstituted quinoline derivatives | Antitubercular (Mycobacterium tuberculosis) | A good model was generated with a squared correlation coefficient (r²) of 0.8228 and a predicted r² for the test set of 0.9896. | allsubjectjournal.com |

| 7-chloroquinoline–benzimidazole hybrids | Antiplasmodial (P. falciparum) | Predictive models were developed for both 3D7 (R² = 0.886) and Dd2 (R² = 0.859) strains, identifying important structural features for activity. | nih.gov |

| Quinclorac and its derivatives | Herbicidal Activity | The QSAR equation showed that biological activity was linearly correlated with parameters L, MR, B1, B2, and B4. | researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to simulate the interaction between a ligand (such as a this compound derivative) and a biological target, typically a protein or enzyme. nih.govnih.gov

This method allows researchers to understand the binding modes and affinities of potential drug candidates. For example, molecular docking studies have been performed on various quinoline derivatives to evaluate their potential as inhibitors for specific biological targets. Studies have explored the docking of 7-chloroquinoline derivatives with targets like shikimate kinase for antitubercular activity and hypoxanthine-guanine phosphoribosyltransferase for antimalarial activity. sci-hub.se In another study, quinoline derivatives were docked against the HIV non-nucleoside reverse transcriptase (NNRT) to identify potential inhibitors, with one compound showing a high binding affinity and a docking score of –10.67. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein in various conformations, and a scoring function is used to estimate the binding energy. nih.gov The results provide insights into key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov These simulations are often followed by molecular dynamics to assess the stability of the predicted binding poses over time. mdpi.com

| Derivative Class | Protein Target | Purpose of Study | Reference |

|---|---|---|---|

| 7-Chloroquinoline derivatives | Shikimate kinase (2IYZ) | Prediction of antituberculosis activity | sci-hub.se |

| 7-Chloroquinoline derivatives | Hypoxanthine-guanine phosphoribosyltransferase (1BZY) | Prediction of antimalarial activity | sci-hub.se |

| Quinoline-pyrimidine/pyrazoline derivatives | HIV Reverse Transcriptase (4I2P) | Identification of potential HIV NNRT inhibitors | nih.gov |

| Quinoline-3-carboxamides | DDR Kinases (ATM, ATR, DNA-PKcs) | Investigation of selectivity towards ATM kinase | mdpi.com |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations are employed to assess molecular geometry, stability, and chemical reactivity. researchgate.net These calculations can predict various properties, including bond lengths, bond angles, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

For instance, DFT at the B3LYP/6-311G(d,p) level of theory has been used to optimize the geometry of quinoline derivatives and analyze their structural parameters. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net

Furthermore, DFT is used to calculate thermodynamic parameters to predict the relative stabilities of different isomers or conformers. science.gov Molecular Electrostatic Potential (MEP) surface investigations, also derived from DFT calculations, help in identifying the nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its interaction with biological receptors.

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. springernature.comnih.gov This computational screening helps to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics. researchgate.netsrce.hr

For derivatives of this compound, various ADME parameters and drug-likeness properties are predicted using computational models. These models assess properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. idaampublications.in

A key aspect of this analysis is the evaluation of "drug-likeness," often assessed using guidelines like Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com By predicting these properties for novel this compound derivatives, researchers can prioritize the synthesis of compounds with a higher probability of success as therapeutic agents. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization for Structural Confirmation

While computational methods predict structure and activity, spectroscopic and crystallographic techniques provide the definitive experimental evidence required for structural confirmation and elucidation.

Spectroscopic methods are indispensable for the structural characterization of this compound and its derivatives. sci-hub.sesemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectra reveal the chemical environment of protons, their multiplicity (splitting patterns), and their integration (number of protons). arkat-usa.org ¹³C NMR provides information on the different carbon atoms present in the molecule. For quinoline derivatives, specific chemical shifts are characteristic of the aromatic protons and carbons of the quinoline core, allowing for unambiguous structural assignment. sci-hub.sesemanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would show characteristic absorption bands corresponding to C=C stretching vibrations of the aromatic ring, C-H stretching, and C-Cl stretching. sci-hub.setandfonline.com For example, the C=C stretching vibration in quinoline derivatives has been reported around 1578-1612 cm⁻¹. mdpi.com

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. tandfonline.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. durham.ac.uk The mass spectrum of this compound would show a distinct molecular ion peak (M+) and an isotopic pattern characteristic of a molecule containing two chlorine atoms. tandfonline.comnih.gov

| Technique | Observed Features | Reference |

|---|---|---|

| IR (KBr, cm⁻¹) | 3355 (-NH), 1210 (C-O), 850 (C-Cl) | sci-hub.se |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.10 (s, 1H), 8.23 (d, J = 9.0 Hz, 2H), 8.15 (d, J = 2.1 Hz, 1H), 7.78 (dd, J = 9.0, 2.1 Hz, 1H) | durham.ac.uk |

| ¹³C NMR (ppm) | 118.89, 126.78, 127.65, 128.98, 134.39, 149.67, 153.59 (Aromatic carbons) | sci-hub.se |

| Mass Spectrometry (m/z) | 269 (M+) for C₁₅H₁₂N₃Cl | tandfonline.com |

X-ray Diffraction for Precise Crystal Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction stands as the definitive analytical method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique has been instrumental in determining the crystal structure of derivatives of this compound, providing invaluable insights into their molecular geometry, conformation, and the complex network of non-covalent interactions that govern their packing in the solid state.

Detailed research into compounds structurally related to this compound reveals how subtle changes in substituents can significantly alter crystal packing and intermolecular forces.

Research Findings on this compound-8-carboxylic acid

The crystal structure of this compound-8-carboxylic acid, also known as quinclorac, has been thoroughly investigated. nih.goviucr.orgresearchgate.net Crystallized from a dimethyl sulfoxide (B87167) solution, its structure was determined at a temperature of 173 K. nih.govresearchgate.net The analysis provided precise unit cell dimensions and confirmed the compound crystallizes in a triclinic system. nih.govresearchgate.net

The molecular packing of this compound-8-carboxylic acid is primarily dictated by two significant types of intermolecular interactions. nih.goviucr.orgresearchgate.net Firstly, π–π stacking interactions are observed between the heterocyclic rings of adjacent molecules, with an interplanar distance of 3.31 Å. nih.govresearchgate.net These interactions lead to the formation of stacks along the a-axis of the crystal lattice. iucr.org Secondly, the crystal structure is stabilized by O—H⋯N hydrogen bonding, which links adjacent molecular chains to form a complex supramolecular architecture. nih.goviucr.org

Table 1: Crystallographic Data for this compound-8-carboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₅Cl₂NO₂ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P_1_ | researchgate.net |

| a (Å) | 7.5002 (12) | nih.gov |

| b (Å) | 8.4016 (14) | nih.gov |

| c (Å) | 8.732 (3) | nih.gov |

| α (°) | 102.529 (6) | nih.gov |

| β (°) | 93.439 (6) | nih.gov |

| γ (°) | 116.479 (4) | nih.gov |

| Volume (ų) | 472.98 (17) | nih.gov |

| Z | 2 | nih.gov |

| Temperature (K) | 173 (2) | nih.gov |

Research Findings on Ethyl this compound-8-carboxylate

In a related study, the esterification of this compound-8-carboxylic acid to form Ethyl this compound-8-carboxylate was shown to produce a different crystal packing arrangement. nih.gov The structure of this ethyl ester was determined at 296 K and found to crystallize in the tetragonal system. nih.gov

The supramolecular structure of this derivative is also stabilized by π–π stacking, but with different characteristics. nih.gov The interactions occur between the benzene (B151609) and pyridine (B92270) rings of neighboring molecules, with measured centroid-centroid distances of 3.716 (2) Å and 3.642 (2) Å. nih.gov In addition to these stacking forces, the crystal structure is further stabilized by weak intermolecular C—H⋯N hydrogen bonds. nih.gov The quinoline unit itself is essentially planar, with a mean deviation of only 0.007 (2) Å from the least-squares plane defined by its ten constituent atoms. nih.gov

Table 2: Crystallographic Data for Ethyl this compound-8-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₉Cl₂NO₂ | nih.gov |

| Crystal System | Tetragonal | nih.gov |

| a (Å) | 25.4806 (3) | nih.gov |

| c (Å) | 7.3497 (2) | nih.gov |

| Volume (ų) | 4771.87 (15) | nih.gov |

| Z | 16 | nih.gov |

| Temperature (K) | 296 (2) | nih.gov |

These studies exemplify the power of X-ray diffraction to not only confirm molecular structures but also to provide a detailed understanding of the intermolecular forces, such as hydrogen bonds and π–π stacking, that direct the assembly of molecules into ordered crystalline lattices. The precise metrical parameters obtained from these analyses are crucial for developing a deeper comprehension of structure-property relationships in materials based on the this compound framework.

Environmental Implications and Degradation Studies of 3,7 Dichloroquinoline Derivatives

Assessment of Environmental Fate and Persistence of Herbicidal Derivatives

The environmental fate of 3,7-dichloroquinoline derivatives is complex, with studies showing notable discrepancies between laboratory and field conditions. epa.gov Laboratory data suggest that quinclorac (B55369), a primary derivative, is stable to hydrolysis and metabolism, and its potential for leaching is high. epa.govorganolawn.com Conversely, field studies indicate a more rapid dissipation with limited soil mobility. epa.gov This disparity suggests that factors present in natural environments, such as plant uptake and microbial activity, play a significant role in its dissipation. epa.govresearchgate.net

The persistence of these compounds, measured by their half-life (the time it takes for 50% of the substance to degrade, or DT50), varies significantly depending on environmental conditions like soil type, moisture, and temperature. bioone.org In some soils, quinclorac can be persistent, with DT50 values of six months or more, and dissipation is significantly slower in cold soils. apvma.gov.au For instance, the aerobic soil metabolism half-life has been reported as 168 days in clay soil and over a year in silt loam soils. organolawn.com The half-life for soil surface photolysis is approximately 141 days. organolawn.com In a clay-loam soil, the dissipation half-life was determined to be 124 days, classifying it as a persistent herbicide. ekb.eg Other studies in the Northern Great Plains found DT50 values ranging from 21 to 112 days across four different soils. bioone.org

Due to their properties, these chemicals are associated with a potential for groundwater contamination, particularly in permeable soils with a shallow water table. organolawn.comepa.govnewsomseed.com The soil adsorption coefficients (Koc) in sand and clay have been reported at 13 and 54, respectively, indicating very high mobility through some soils. organolawn.com Monitoring studies have detected quinclorac residues in multiple hydrographic basins, confirming its potential to move from application sites into water systems. researchgate.netresearchgate.net

Table 1: Reported Half-life (DT50) of Quinclorac in Various Environmental Conditions

| Environmental Matrix | Condition | Half-life (Days) | Source(s) |

| Soil (Clay-Loam) | Field Condition | 124 | ekb.eg |

| Soil (Clay) | Aerobic Metabolism (Lab) | 168 | organolawn.com |

| Soil (Loamy Sand) | Aerobic Metabolism (Lab) | 391 | organolawn.com |

| Soil (Silt Loam) | Aerobic Metabolism (Lab) | > 365 (extrapolated to 1140-9125) | organolawn.com |

| Soil Surface | Photolysis | 141 | organolawn.com |

| Aquatic (Clay Soil/Water) | Aerobic Metabolism (Lab) | 393 | organolawn.com |

| Aquatic (Loam Soil/Water) | Aerobic Metabolism (Lab) | 1229 | organolawn.com |

| Aquatic | Anaerobic Metabolism (Lab) | 1250 - 2520 (Stable) | organolawn.com |

Characterization of Photolytic and Metabolic Degradation Pathways in Environmental Systems

The degradation of this compound derivatives in the environment occurs through two primary pathways: photolysis (degradation by light) and metabolic degradation by organisms.

Photolytic Degradation: Quinclorac is generally stable to photolysis in sterile water. epa.govorganolawn.com However, its degradation is influenced by the presence of other substances. In ultrapure water, under irradiation, quinclorac concentration declined by 26-54% after 10 hours. nih.gov In contrast, its concentration remained almost constant under the same conditions in paddy field water, suggesting that substances in natural water can inhibit photolysis. researchgate.netnih.gov The use of a photocatalyst like titanium dioxide (TiO2) can significantly accelerate degradation, with complete dissipation occurring in 40 minutes in ultrapure water, though it takes longer (130 minutes) in paddy field water. nih.govnih.gov Key steps in the photolytic and photocatalytic degradation process include pyridine (B92270) ring hydroxylation followed by ring opening and/or oxidative dechlorination. nih.govconsensus.app Degradation products identified following photolysis and hydrolysis may be attributed to processes like decarboxylation, dechlorination, and hydroxylation. ekb.eg